2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the sulfanyl group in its structure contributes to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. The final step involves the reduction of the ketone group to the corresponding secondary alcohol using sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is frequently used for reducing ketone groups.
Substitution: Nucleophilic substitution reactions often involve bases like cesium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The triazole ring can inhibit enzymes involved in microbial and fungal growth, while the sulfanyl group can interact with cellular proteins, disrupting their function. These interactions lead to the compound’s antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide
Uniqueness
2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of the triazole ring and the sulfanyl group, which imparts distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N5O2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-13(8-10-14)22-16(12-5-3-2-4-6-12)20-21-17(22)25-11-15(23)19-18/h2-10H,11,18H2,1H3,(H,19,23) |
InChI Key |
YRFMMXUXBHMIMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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